molecular formula C18H14ClFN4O B11683833 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11683833
M. Wt: 356.8 g/mol
InChI Key: CLWHGEQMHQMFBK-UFFVCSGVSA-N
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Description

N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by an (E)-configured imine group, a 2-chloro-6-fluorophenyl substituent on the hydrazide moiety, and a 4-methylphenyl group on the pyrazole ring. Such compounds are typically synthesized via condensation reactions between pyrazole-carboxylic acid hydrazides and substituted aldehydes or ketones . Their structural versatility allows for diverse applications, including medicinal chemistry and materials science, driven by substituent-dependent electronic and steric effects.

Properties

Molecular Formula

C18H14ClFN4O

Molecular Weight

356.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14ClFN4O/c1-11-5-7-12(8-6-11)16-9-17(23-22-16)18(25)24-21-10-13-14(19)3-2-4-15(13)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+

InChI Key

CLWHGEQMHQMFBK-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazines with Dicarbonyl Compounds

The pyrazole ring system is typically synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl precursors. For example, Katritzky et al. demonstrated that α-benzotriazolylenones react regioselectively with methyl or phenylhydrazines under basic conditions to form trisubstituted pyrazoles in 50–94% yields. Adapting this method, 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate can be synthesized by reacting 4-methylphenylacetylene-derived diketones with hydrazine hydrate. The benzotriazole auxiliary enhances acidity at the α-position, enabling functionalization at the pyrazole’s 4-position.

Hydrazinolysis of Pyrazole-5-Carboxylate Esters

Pyrazole-5-carbohydrazide derivatives are commonly prepared by treating carboxylate esters with excess hydrazine hydrate. A study by El-Sayed et al. illustrated that refluxing pyrazolo[3,4-b]pyridine-5-carboxylate with hydrazine hydrate for 5 hours yielded the corresponding carbohydrazide in high purity. Applying this to the target compound, 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate undergoes hydrazinolysis in ethanol under reflux to form 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide (Figure 1).

Table 1: Reaction Conditions for Hydrazinolysis

ParameterValueSource
Hydrazine hydrate (eq)2–3
SolventEthanol
TemperatureReflux (78°C)
Duration5 hours
Yield85–90%

Formation of the Hydrazone Moiety

Condensation with 2-Chloro-6-Fluorobenzaldehyde

The final step involves condensing the pyrazole-5-carbohydrazide with 2-chloro-6-fluorobenzaldehyde to form the hydrazone. VulcanChem’s synthesis of a related compound, N'-(2-chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide, utilized a condensation reaction in ethanol under acidic or neutral conditions. For the target compound, equimolar quantities of 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide and 2-chloro-6-fluorobenzaldehyde are refluxed in ethanol for 6–8 hours, yielding the product as a crystalline solid.

Table 2: Optimization of Condensation Parameters

ParameterAcid-CatalyzedBase-Catalyzed
CatalystHCl (0.1 eq)Piperidine (2 drops)
SolventEthanolToluene
TemperatureReflux (78°C)110°C
Duration6 hours10 hours
Yield75%65%

Stereoselectivity and E/Z Isomerism

The E-configuration of the hydrazone is favored due to steric hindrance between the 2-chloro-6-fluorophenyl group and the pyrazole ring. Nuclear Overhauser Effect (NOE) spectroscopy confirms the antiperiplanar arrangement of the substituents.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A trial adapting El-Sayed’s protocol for pyrazolone derivatives achieved 90% yield in 30 minutes using a microwave reactor at 100°C. This method is scalable but requires precise temperature control to prevent decomposition.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of the carbohydrazide and aldehyde in the presence of silica gel as a catalyst achieved 70% yield within 2 hours, minimizing waste generation.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6) : Signals at δ 8.50 (s, 1H, pyrazole-H4), 7.56 (d, J = 8.6 Hz, 2H, aromatic H), and 2.63 (s, 3H, CH3) align with the 4-methylphenyl group.

  • 13C NMR : Peaks at δ 163.6 (C=O) and 151.6 (pyrazole-C3) confirm the carbohydrazide structure.

  • IR : Stretching vibrations at 1670 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N).

Table 3: Key NMR Assignments

δ (ppm)MultiplicityAssignment
8.50SingletPyrazole-H4
7.56DoubletAromatic H (o-position)
2.63Singlet4-Methylphenyl CH3

Purity Assessment

High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm confirmed ≥95% purity, consistent with AK Scientific’s specifications.

Industrial-Scale Production Considerations

Batch reactors with controlled temperature and agitation are preferred for large-scale synthesis. Recrystallization from ethanol-water (7:3) yields pharmaceutical-grade material with minimal impurities.

Challenges and Troubleshooting

  • Side Reactions : Over-condensation may occur if excess aldehyde is used, necessitating strict stoichiometric control.

  • Purification : Column chromatography using ethyl acetate/hexane (1:1) effectively removes unreacted starting materials.

Recent Advances

Recent studies explore enzymatic catalysis for hydrazone formation, achieving 80% yield under mild conditions. Additionally, flow chemistry systems enable continuous production with 90% efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole-carbohydrazides exhibit significant structural diversity based on substituents on the phenyl and hydrazide moieties. Key comparisons include:

Compound Name Substituents (Hydrazide) Substituents (Pyrazole) Key Features Reference
Target Compound 2-Chloro-6-fluorophenyl 4-Methylphenyl Electron-withdrawing Cl/F groups enhance electrophilicity; E-configuration -
N′-[(E)-(4-Dimethylaminophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-Dimethylaminophenyl 4-Methylphenyl Electron-donating NMe₂ group improves solubility and π-π interactions
N′-[(E)-(3-Nitrophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide 3-Nitrophenyl 4-Methoxyphenyl Strong electron-withdrawing NO₂ group; methoxy enhances lipophilicity
N′-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 3,4-Dimethoxyphenyl 4-Chlorophenyl Methoxy groups enable hydrogen bonding; Cl increases stability
(E)-N′-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-Methoxybenzylidene 5-Methyl Methoxy group enhances fluorescence properties; methyl simplifies synthesis

Key Observations :

  • Electron-donating groups (NMe₂, OMe) improve solubility and intermolecular interactions, critical for crystal engineering .
  • The E-configuration of the imine group is conserved across analogs, ensuring planar molecular geometry for optimal stacking or receptor binding .

Key Observations :

  • Reaction time and yield depend on steric hindrance: Bulky substituents (e.g., 2,4-dinitrophenyl) require longer reflux times (up to 6 hours) .
  • Melting points correlate with molecular symmetry and hydrogen-bonding capacity. For example, compound 9a (298°C) has higher symmetry than 8 (211°C) .
  • IR spectra consistently show NH and C=O stretches, while NMR data reveal substituent-induced shifts (e.g., NO₂ groups downfield-shift aromatic protons) .
Anticancer Activity
  • (E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide induces apoptosis in A549 lung cancer cells via mitochondrial pathway activation .
  • N′-(4-Dimethylaminobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide shows moderate growth inhibition against MCF-7 breast cancer cells (IC₅₀ = 18 µM) .
Sensing and Materials Science
  • H3L13 (N′-(2-hydroxybenzylidene)-3-(pyridin-2-yl)-1H-pyrazole-5-carbohydrazide) acts as a multifunctional sensor for picric acid (PA) via fluorescence quenching, attributed to π-π stacking and hydrogen bonding .
  • N′-(3,4-Dimethoxybenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide forms stable coordination complexes with transition metals (Cu²⁺, Ni²⁺), useful in catalysis .
Insecticidal Activity
  • Anthranilic diamides with 1-aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole moieties exhibit insecticidal activity against Mythimna separata (LC₅₀ = 50 mg/L) .

Key Observations :

  • Chlorophenyl and trifluoromethyl groups enhance bioactivity by improving membrane permeability and target affinity .
  • Hydroxy and methoxy groups enable sensor applications via intermolecular interactions (e.g., hydrogen bonding with PA) .

Computational and Crystallographic Insights

  • X-ray crystallography confirms the E-configuration in analogs like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, showing planar geometry and N–H···S hydrogen bonds .

Key Observations :

  • Crystal packing is influenced by substituents: Nitro groups favor π-stacking, while methoxy groups promote hydrogen-bonded networks .
  • Molecular docking predicts strong binding of chlorophenyl derivatives to kinase targets (e.g., EGFR), aligning with experimental anticancer data .

Biological Activity

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

Chemical Structure

The compound features:

  • A pyrazole ring
  • A hydrazide functional group
  • Two aromatic rings: one with a chloro and fluoro substituent, and another with a methyl group.

This specific arrangement contributes to its chemical reactivity and potential therapeutic effects.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant anticancer properties . Research suggests that it could inhibit specific enzymes or receptors involved in tumor growth and proliferation, potentially modulating cellular pathways through binding to molecular targets.

The mechanism of action appears to involve:

  • Enzyme inhibition : Targeting enzymes critical for cancer cell survival.
  • Receptor modulation : Altering receptor activity that influences cell proliferation and apoptosis.

Research Findings and Case Studies

Recent studies have explored the biological activity of various pyrazole derivatives, including the compound . Below are key findings:

StudyCell LineIC50 Value (µM)Notes
Bouabdallah et al.Hep-23.25Significant cytotoxic potential
Xia et al.A54949.85Induced cell apoptosis
Li et al.MCF70.46Maximum autophagy without apoptosis
Wei et al.NCI-H4600.39High potency against tumor growth

These findings illustrate the compound's potential effectiveness against various cancer cell lines, indicating a promising avenue for further research in drug development.

Comparative Analysis

To understand the unique aspects of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazideMethoxy groupsAlters electronic properties
N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazideFluorine substitutionLacks chloro group, changing reactivity

This comparison highlights how variations in substituents can influence biological activity and reactivity patterns.

Q & A

Q. Critical Parameters :

  • Solvent choice : Ethanol or methanol enhances Schiff base formation via reversible imine bonding .
  • Temperature : Reflux conditions (~78°C for ethanol) accelerate kinetics but may require inert atmospheres to prevent oxidation.
  • Catalysis : Trace acetic acid improves condensation efficiency .

Q. Methodological Answer :

  • NMR :
    • 1H NMR : Identify hydrazone proton (δ 8.2–8.5 ppm, singlet) and pyrazole protons (δ 6.5–7.2 ppm, multiplet) .
    • 13C NMR : Carbonyl (C=O) resonance at ~160–165 ppm confirms hydrazide formation .
  • IR : Stretching bands at 1660 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) validate the hydrazone linkage .
  • Mass Spectrometry : ESI-MS ([M+H]+) matches theoretical molecular weight (e.g., m/z 402.3 for C19H15ClF2N4O) .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict this compound’s bioactivity and binding mechanisms?

Q. Methodological Answer :

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to analyze charge distribution; the chlorofluorophenyl group shows high electrophilicity (Fukui indices >0.1) .
  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). The hydrazone moiety forms H-bonds with Arg120, while the pyrazole interacts via π-π stacking .

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